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3-Chloro-7-fluoro-6-

methoxyquinoline

Cat. No.: B11892379

Get Quote

Executive Summary
Compound Identity: 3-Chloro-7-fluoro-6-methoxyquinoline CAS Registry Number: 1823924-

52-2 Molecular Formula: C₁₀H₇ClFNO Molecular Weight: 211.62 g/mol [1]

This guide details the structural properties, synthesis methodology, and medicinal chemistry

applications of 3-Chloro-7-fluoro-6-methoxyquinoline.[1] As a trisubstituted quinoline

scaffold, this compound represents a critical "privileged structure" in the development of

Tyrosine Kinase Inhibitors (TKIs). Its specific substitution pattern—combining an electron-

donating methoxy group, a metabolic blocker (fluoro), and a lipophilic/electronic modulator

(chloro) at the 3-position—makes it a high-value intermediate for fine-tuning the

pharmacokinetics of oncology drugs targeting EGFR, VEGFR, and c-Met pathways.

Structural Analysis & Electronic Properties
The efficacy of this scaffold lies in the precise electronic interplay between its substituents.

Unlike the more common 3-cyanoquinolines (found in drugs like Bosutinib), the 3-chloro variant

offers a distinct dipole moment and steric profile.
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Substituent Effects[1][2]
6-Methoxy (-OMe): Acts as a strong

-donor (resonance), increasing electron density at C2, C4, and C5. This facilitates cation-pi
interactions within the kinase ATP-binding pocket.[1]

7-Fluoro (-F): Provides metabolic stability by blocking oxidative metabolism at the 7-position.

[1] Crucially, the strong inductive withdrawing effect (-I) of fluorine activates the C7 position

for Nucleophilic Aromatic Substitution (S_NAr) if the ring is further activated (e.g., by

protonation or N-oxidation), allowing for the introduction of solubilizing tails.

3-Chloro (-Cl):

Steric Blockade: Prevents metabolic oxidation at the vulnerable C3 position.

Electronic Modulation: Lowers the pKa of the quinoline nitrogen (N1) via inductive

withdrawal, potentially altering drug solubility and hydrogen bond strength with the kinase

hinge region.

Electronic Distribution Map
The following diagram illustrates the electronic "push-pull" dynamics that define the reactivity of

this scaffold.

Reactivity Logic
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The 6-OMe pushes density
while 7-F and 3-Cl pull,

creating a polarized scaffold
ideal for binding affinity.
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Figure 1: Electronic Structure-Activity Relationship (SAR) of the trisubstituted quinoline core.

Synthesis Protocols
The synthesis of 3-haloquinolines is challenging because electrophilic halogenation of the

quinoline ring typically occurs at the 5 or 8 positions (benzene ring) rather than the 3-position

(pyridine ring). Therefore, the 3-chloro substituent must be introduced during the ring-closure

event.[1]

The most robust protocol adapts the Meth-Cohn or Pfizer methodology, utilizing a Vilsmeier-

Haack-type cyclization.[1]

Retrosynthetic Analysis[1]
Target: 3-Chloro-7-fluoro-6-methoxyquinoline[1][2]

Precursors: 3-Fluoro-4-methoxyaniline + 2-Chloromalonic acid (or equivalent).

Key Intermediate: 2,3,4-Trichloro-7-fluoro-6-methoxyquinoline (Transient).

Detailed Experimental Workflow
Step 1: Cyclization & Chlorination This step constructs the quinoline ring while simultaneously

installing the chlorine atoms.[1]

Reagents: 3-Fluoro-4-methoxyaniline (1.0 eq), 2-Chloromalonic acid (1.2 eq), Phosphorus

Oxychloride (POCl₃, excess).

Procedure:

Dissolve 2-chloromalonic acid in POCl₃ under inert atmosphere (N₂).

Add 3-Fluoro-4-methoxyaniline portion-wise at room temperature to control exotherm.

Heat the mixture to reflux (105–110°C) for 12–16 hours.
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Mechanism: The aniline forms an amide with the malonyl chloride formed in situ. The

Vilsmeier conditions then drive cyclization and convert the C2/C4 hydroxyls (tautomers)

into chlorides.

Workup: Cool to RT. Pour slowly onto crushed ice (Caution: Violent hydrolysis of POCl₃).

Neutralize with NH₄OH to pH 8.[1] Extract with DCM.[1]

Intermediate Product: 2,3,4-Trichloro-7-fluoro-6-methoxyquinoline.

Step 2: Selective Dechlorination (Hydrodechlorination) The chlorines at positions 2 and 4 are

highly reactive (alpha/gamma to Nitrogen) and can be selectively removed, leaving the stable

3-chloro substituent.

Reagents: Zinc powder (Zn), Acetic Acid (AcOH), or Tosylhydrazide.

Procedure:

Dissolve the trichloro intermediate in glacial acetic acid.

Add activated Zinc dust (5.0 eq).

Stir at 60°C for 4 hours. Monitor by TLC/LC-MS for the disappearance of the trichloro

species.[1]

Purification: Filter off Zinc residues. Concentrate the filtrate. Neutralize with NaHCO₃.[1]

Purify via flash column chromatography (Hexane/EtOAc).

Synthesis Flowchart
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Figure 2: Synthetic pathway for the construction of the 3-chloroquinoline core.

Characterization & Quality Control
To validate the structure, researchers must distinguish the 3-chloro analog from potential

regioisomers (e.g., 2-chloro or 4-chloro).

NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)
H2 (Singlet/Doublet, ~8.8 ppm): The proton at C2 is distinctive. In a 3-substituted quinoline,

H2 appears as a sharp singlet (or fine doublet due to long-range coupling) at a very low field

due to the adjacent Nitrogen and Chlorine.

H4 (Singlet, ~8.1 ppm): The proton at C4 appears as a singlet.

H5 & H8 (Doublets, 7.0–7.8 ppm): The protons on the benzene ring will show splitting

characteristic of para-coupling (due to 6,7-substitution), though 7-F, 6-OMe is an ortho

substitution pattern on the ring, so H5 and H8 are para to each other?
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Correction: In 6-OMe, 7-F quinoline:

H5 is adjacent to OMe.[1][3]

H8 is adjacent to F and N1.[1]

They are para to each other.[1] Thus, they appear as singlets (or small doublets due to

F-coupling).

H8: Large coupling to F (J_H-F ~10-12 Hz).

H5: Small coupling to F (J_H-F ~6-8 Hz).

Mass Spectrometry[1][4]
LC-MS (ESI+): M+H peak at 212.0 / 214.0 (characteristic 3:1 Chlorine isotope pattern).

Applications in Drug Discovery[5]
This specific scaffold is a bioisostere for the 3-cyanoquinoline core found in Bosutinib and

Pelitinib.[1]

Pharmacophore Mapping[1]
Kinase Selectivity: The 3-chloro group fits into hydrophobic pockets in the kinase hinge

region (e.g., Gatekeeper residues) where a cyano group might be too polar or linear.

Covalent Inhibitors: The 7-fluoro group is often used as a handle to attach acrylamide tails

(via S_NAr with diamines) to create irreversible inhibitors of EGFR (T790M mutants).

Handling & Safety (MSDS Summary)
Hazards: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).

Storage: Keep cold (2-8°C), under inert gas. The 7-fluoro group makes the compound

sensitive to nucleophiles (e.g., water/alcohols) over prolonged storage in solution.
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Synthesis of 3-Fluoro-6-methoxyquinoline (Analogous Methodology).

Source: ResearchGate / Pfizer Methodology.[1]

Context: Describes the reaction of anilines with 2-halomalonic acid in POCl3 to yield 3-
haloquinolines.

3-Chloro-7-fluoro-6-methoxyquinoline Product D

Source: BLD Pharm / PubChem.[1]

Context: Commercial availability and CAS verification (1823924-52-2).[1]

Quinoline-3-carbonitrile Intermedi

Source: Heterocycles / Clockss.[1][4]

Context: Discusses the role of 7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-
carbonitrile in Bosutinib synthesis, establishing the scaffold's relevance.

Nucleophilic Arom

Source: MDPI (Molbank).

Context: Demonstrates the reactivity of the 7-fluoro position for derivatization in medicinal

chemistry.[1][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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